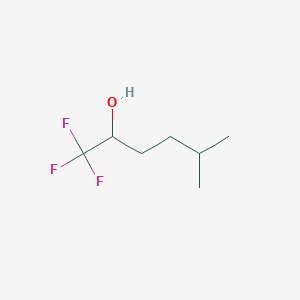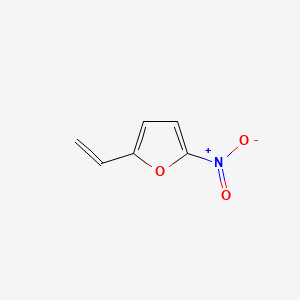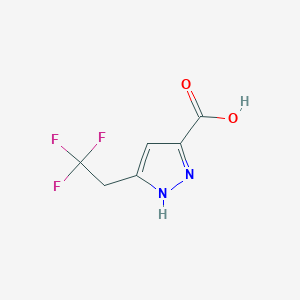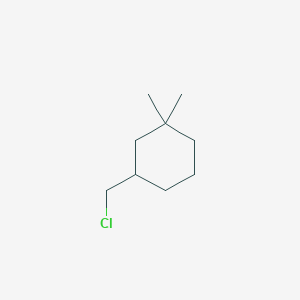![molecular formula C10H13NO2 B13601280 (4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of hydroxyl groups at the 4 and 5 positions adds to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a benzazepine precursor using a suitable reducing agent, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the benzazepine core.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepine ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various pathways, including signal transduction and metabolic processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
- rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one
Uniqueness
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is unique due to its benzazepine core and the presence of hydroxyl groups at specific positions. This structural configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol |
InChI |
InChI=1S/C10H13NO2/c12-9-5-6-11-8-4-2-1-3-7(8)10(9)13/h1-4,9-13H,5-6H2/t9-,10+/m1/s1 |
InChI-Schlüssel |
YSOXZVPTLZKERG-ZJUUUORDSA-N |
Isomerische SMILES |
C1CNC2=CC=CC=C2[C@@H]([C@@H]1O)O |
Kanonische SMILES |
C1CNC2=CC=CC=C2C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





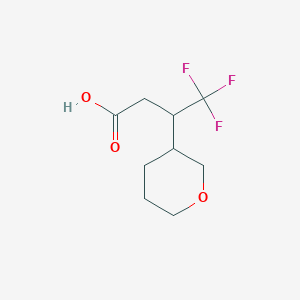
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)




